

# 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide material safety data sheet (MSDS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

	1-Ethyl-4-
Compound Name:	(methoxycarbonyl)pyridinium
	iodide

Cat. No.: B075279

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## An In-depth Technical Guide to 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

This technical guide provides a comprehensive overview of **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide**, a quaternary pyridinium salt of interest to researchers in drug development and various scientific fields. This document collates critical safety information, physicochemical properties, and potential biological activities, supported by experimental methodologies.

## Chemical Identity and Properties

**1-Ethyl-4-(methoxycarbonyl)pyridinium iodide** is a heterocyclic compound with the molecular formula C<sub>9</sub>H<sub>12</sub>INO<sub>2</sub> and a molecular weight of 293.10 g/mol .<sup>[1][2]</sup> It is also known by its synonym, 4-Carbomethoxy-1-ethylpyridinium iodide.<sup>[3][4]</sup> The compound is a solid, appearing as a light yellow to brown powder or crystal.<sup>[4]</sup>

Table 1: Physicochemical Properties of **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide**

Property	Value	Reference
CAS Number	1199-65-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C9H12INO2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	293.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	114-116 °C (lit.)	<a href="#">[1]</a>
Appearance	Light yellow to Brown powder to crystal	<a href="#">[4]</a>
Purity	>97.0%	<a href="#">[3]</a> <a href="#">[4]</a>
InChI	1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1	<a href="#">[1]</a>
SMILES string	[I-].[CC[n+]]1ccc(cc1)C(=O)OC	<a href="#">[1]</a>

## Material Safety Data

The following tables summarize the key safety information for **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide**, compiled from various supplier safety data sheets.

Table 2: Hazard Identification and GHS Classification

Hazard Statement	GHS Classification	Signal Word	Pictogram	Reference
H315: Causes skin irritation	Skin irritation, Category 2	Warning	GHS07	<a href="#">[5]</a>
H319: Causes serious eye irritation	Eye irritation, Category 2	Warning	GHS07	<a href="#">[5]</a>
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure, Category 3	Warning	GHS07	<a href="#">[1]</a>

Table 3: Precautionary Statements and First Aid

Precautionary Statement	Description	First Aid Measures	Reference
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.	[1][5]
P264	Wash skin thoroughly after handling.	If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.	[5]
P280	Wear protective gloves/eye protection/face protection.	If in eyes: Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention.	[5]
-	-	If swallowed: Get medical advice/attention. Rinse mouth.	[5]

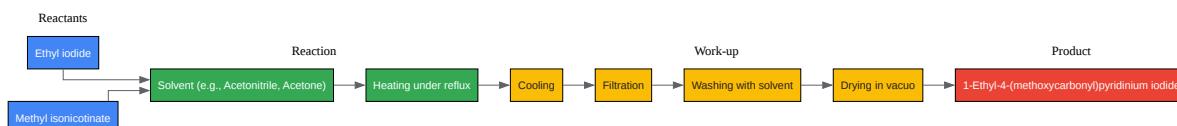
Table 4: Handling and Storage

Aspect	Recommendation	Reference
Handling	Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Wash hands and face thoroughly after handling. Prevent dispersion of dust.	[5]
Storage	Keep container tightly closed. Store in a cool and shaded area. Protect from moisture. Keep under inert gas.	[5]
Incompatibilities	Strong oxidizing agents. The material is hygroscopic.	

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide** was not found in the reviewed literature, a general method for the synthesis of N-alkyl pyridinium halides can be described. This typically involves the quaternization of the corresponding pyridine derivative with an alkyl halide.

## General Synthesis Workflow



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Caption: General workflow for the synthesis of **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide**.

## Experimental Protocol: General N-Alkylation of Pyridines

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyridine precursor (methyl isonicotinate) in a suitable solvent (e.g., acetone, acetonitrile).
- Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of the alkylating agent (ethyl iodide).
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation: After completion, cool the reaction mixture to room temperature or below to allow the product to crystallize. Collect the solid product by filtration.
- Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to obtain the final N-alkyl pyridinium iodide.

## Potential Biological Activities and Experimental Protocols

While specific biological data for **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide** is limited in the public domain, the broader class of pyridinium-based ionic liquids has demonstrated notable antimicrobial and enzyme inhibitory activities.

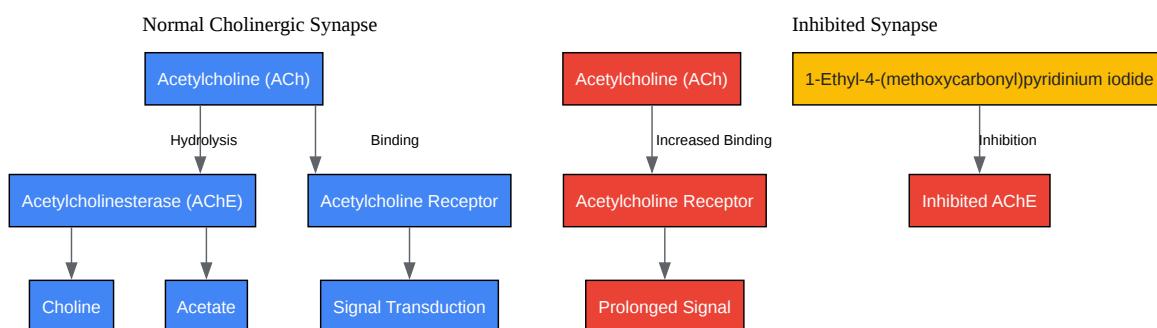
### Antimicrobial Activity

Pyridinium-based compounds have been shown to possess antibacterial and antifungal properties.<sup>[6]</sup> The mechanism of action is often attributed to the disruption of the microbial cell membrane.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- Serial Dilution: Prepare a series of twofold dilutions of the test compound (**1-Ethyl-4-(methoxycarbonyl)pyridinium iodide**) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without test compound) and negative (broth only) controls.
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Acetylcholinesterase (AChE) Inhibition

Certain pyridinium derivatives are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them of interest in the context of neurodegenerative diseases like Alzheimer's disease.



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Caption: Mechanism of acetylcholinesterase inhibition by a pyridinium compound.

- Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the acetylcholinesterase enzyme solution and incubate.
- Initiation of Reaction: Start the reaction by adding the ATCI substrate.
- Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
- IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

**1-Ethyl-4-(methoxycarbonyl)pyridinium iodide** is a chemical compound with defined physicochemical properties and clear handling and safety protocols. While specific biological activity data for this exact molecule is not extensively published, its structural class suggests potential as an antimicrobial agent and an acetylcholinesterase inhibitor. The experimental protocols provided herein offer a foundation for researchers to investigate these potential therapeutic applications. Further research is warranted to fully elucidate the biological profile and potential applications of this compound in drug discovery and development.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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